molecular formula C14H13O4P B6004038 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol

2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol

Cat. No. B6004038
M. Wt: 276.22 g/mol
InChI Key: FIPAWEVPAKEBOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol, also known as OBDP, is a phosphorus-containing compound that has received significant attention in scientific research due to its unique structure and potential applications.

Mechanism of Action

The mechanism of action of 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and proliferation. 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol has been shown to induce apoptosis (programmed cell death) in cancer cells, which may contribute to its antitumor activity.
Biochemical and Physiological Effects:
2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol has been shown to exhibit a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and modulation of various signaling pathways. 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol has also been shown to exhibit anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol is its unique structure, which makes it a valuable building block for the synthesis of novel compounds with potential applications in various fields. However, the synthesis of 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol can be challenging and requires specialized equipment and expertise. Additionally, the biological activity of 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol can be affected by factors such as pH, temperature, and solvent conditions, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in various diseases, and the exploration of its catalytic properties for the synthesis of novel compounds. Additionally, the use of 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol as a building block for the synthesis of organic-inorganic hybrid materials and the development of new metal complexes with potential applications in catalysis are promising areas for future research.

Synthesis Methods

The synthesis of 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol involves the reaction of 2-hydroxyphenol with phosphorus oxychloride in the presence of a catalyst. The resulting compound is a white crystalline solid that is insoluble in water but soluble in organic solvents.

Scientific Research Applications

2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol has been studied extensively for its potential applications in various fields, including medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol has been shown to exhibit potent antitumor activity against various cancer cell lines. In materials science, 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol has been used as a building block for the synthesis of novel organic-inorganic hybrid materials. In catalysis, 2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol has been used as a ligand for the synthesis of metal complexes with potential applications in catalytic reactions.

properties

IUPAC Name

2-(3-oxo-2,4-dihydro-1,5,3λ5-benzodioxaphosphepin-3-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13O4P/c15-11-5-1-4-8-14(11)19(16)9-17-12-6-2-3-7-13(12)18-10-19/h1-8,15H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPAWEVPAKEBOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=CC=CC=C2OCP1(=O)C3=CC=CC=C3O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13O4P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-oxido-3,4-dihydro-2H-1,5,3-benzodioxaphosphepin-3-yl)phenol

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